4-(Ethoxymethylidene)-2-[4-(morpholine-4-sulfonyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione
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Overview
Description
4-(Ethoxymethylidene)-2-[4-(morpholine-4-sulfonyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a complex organic compound that belongs to the class of isoquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxymethylidene)-2-[4-(morpholine-4-sulfonyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione typically involves multi-step organic reactions. Common starting materials might include isoquinoline derivatives, sulfonyl chlorides, and morpholine. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques like crystallization or chromatography to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound may undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions might involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, isoquinoline derivatives are often studied for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents. This compound could be investigated for similar activities.
Medicine
In medicine, compounds like 4-(Ethoxymethylidene)-2-[4-(morpholine-4-sulfonyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione might be explored for their therapeutic potential in treating diseases such as cancer, infections, or neurological disorders.
Industry
Industrially, such compounds could be used in the development of new materials, pharmaceuticals, or agrochemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, blocking receptor binding, or altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- Isoquinoline derivatives
- Sulfonyl-containing compounds
- Morpholine derivatives
Uniqueness
What sets 4-(Ethoxymethylidene)-2-[4-(morpholine-4-sulfonyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione apart is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
(4E)-4-(ethoxymethylidene)-2-(4-morpholin-4-ylsulfonylphenyl)isoquinoline-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6S/c1-2-29-15-20-18-5-3-4-6-19(18)21(25)24(22(20)26)16-7-9-17(10-8-16)31(27,28)23-11-13-30-14-12-23/h3-10,15H,2,11-14H2,1H3/b20-15+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNXYNKVNAQOMR-HMMYKYKNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C/1\C2=CC=CC=C2C(=O)N(C1=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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